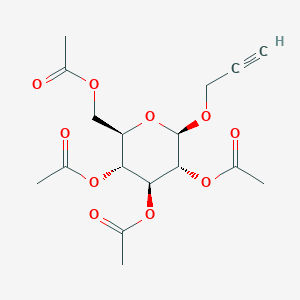
2-Propinyl-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosid
Übersicht
Beschreibung
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .
Synthesis Analysis
The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular formula of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is C17H22O10 . Its molecular weight is 386.35 g/mol .Chemical Reactions Analysis
The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .Physical and Chemical Properties Analysis
The melting point of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is 114-117 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthese von Triazol- und Isoxazol-Derivaten
Diese Verbindung ist ein etablierter Dipolarophil-Bestandteil in 1,3-dipolaren Cycloadditionsreaktionen. Diese Reaktionen sind entscheidend für die Synthese verschiedener Triazol- oder Isoxazol-Derivate, die eine bedeutende Rolle bei der Entwicklung von Pharmazeutika und Agrochemikalien spielen .
Aufbau von Chinolin-basierten Glykokonjugaten
Es wurde in einer Eintopf-Dreikomponentenreaktion verwendet, die Alkin-Aldehyd-Anilin beinhaltet. Dieses Verfahren ist entscheidend für die Herstellung von Chinolin-basierten Glykokonjugaten, die potenzielle Anwendungen in der medizinischen Chemie haben, insbesondere in der Wirkstoffforschung .
Kohlenhydratchemie
Die Verbindung dient als Zwischenprodukt in der Kohlenhydratchemie. Sie wird zur Synthese komplexerer Kohlenhydrate verwendet, die für die Untersuchung biologischer Prozesse und die Entwicklung neuer Biomaterialien unerlässlich sein können .
Pharmakologische Anwendungen
Es zeigt eine Reihe von therapeutischen Fähigkeiten, darunter entzündungshemmende Eigenschaften, Immunmodulation, Krebsbegrenzung und Neuroprotektion. Diese Eigenschaften machen es zu einer wertvollen Verbindung bei der Entwicklung neuer Behandlungen für verschiedene Krankheiten .
Studien zur molekularen Kristallisation
Die α- und β-Anomere dieser Verbindung können eine kristalline feste Lösung bilden, was für das Verständnis der molekularen Packung und Struktur im Bereich der chemischen Kristallographie von Bedeutung ist .
Herstellung anionischer Tenside
Phosphorylierte Derivate dieser Verbindung haben sich bei der Herstellung anionischer Tenside als wertvoll erwiesen. Diese Tenside finden breite Anwendung in Detergenzien, Emulgatoren und verschiedenen industriellen Prozessen .
Zwischenprodukt der organischen Synthese
Es kann als Zwischenprodukt in der organischen Synthese für experimentelle Forschungsarbeiten verwendet werden. Diese Rolle ist entscheidend für die Synthese einer Vielzahl organischer Verbindungen, darunter Duftstoffe und pharmazeutische Zwischenprodukte .
Baustein für komplexe Kohlenhydrate
Als geschütztes Galactopyranosid ist es nützlich als Baustein für die Synthese komplexer Kohlenhydrate. Diese Anwendung ist entscheidend für die Entwicklung von Kohlenhydrat-basierten Medikamenten und Biomolekülen .
Wirkmechanismus
Target of Action
It is known that this compound has a wide range of therapeutic abilities, encompassing the domains of inflammation, immune modulation, cancer containment, and neuroprotection .
Mode of Action
The propargyl function in organic synthesis, in general, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside plays a significant role in various biochemical reactions, particularly in the context of glycosylation and carbohydrate metabolism. This compound interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can serve as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, thereby modifying their structure and function. Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can interact with lectins, which are carbohydrate-binding proteins that play crucial roles in cell-cell communication and immune responses .
Cellular Effects
The effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the pentose phosphate pathway, leading to alterations in cellular energy production and redox balance . Furthermore, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can impact the expression of genes related to carbohydrate metabolism and cell proliferation, thereby influencing cell growth and differentiation.
Molecular Mechanism
At the molecular level, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of acetyl groups and the formation of the corresponding deacetylated product . In in vitro and in vivo studies, prolonged exposure to 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has been shown to affect cellular processes such as proliferation, apoptosis, and differentiation, with potential implications for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote tissue regeneration, while at high doses, it may exhibit toxic or adverse effects . For instance, high doses of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside have been associated with oxidative stress and inflammation in animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is involved in several metabolic pathways, including those related to carbohydrate metabolism and energy production. This compound can be metabolized by enzymes such as glycosidases and esterases, leading to the formation of various metabolites that participate in metabolic flux and influence metabolite levels . Additionally, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can affect the activity of key metabolic enzymes, thereby modulating the flow of metabolites through different pathways .
Transport and Distribution
The transport and distribution of 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the presence of specific transporters . Once inside the cell, 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can interact with intracellular binding proteins, which influence its localization and accumulation in different cellular compartments.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFUJKLPCRVFW-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455607 | |
| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-02-1 | |
| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


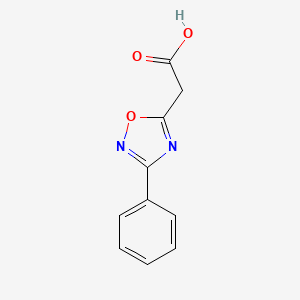
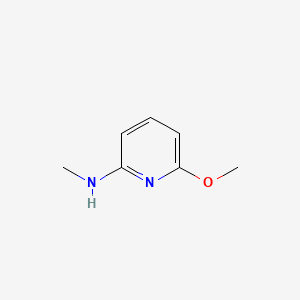
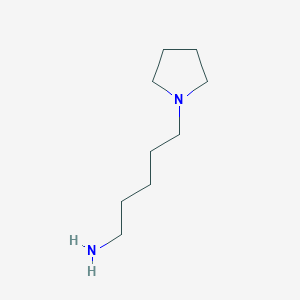

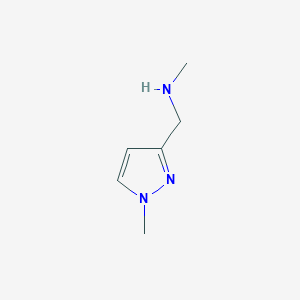
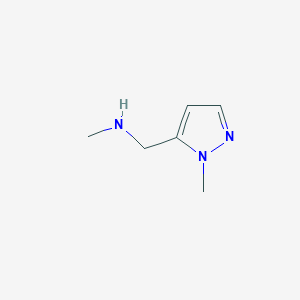
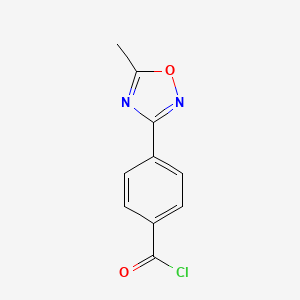


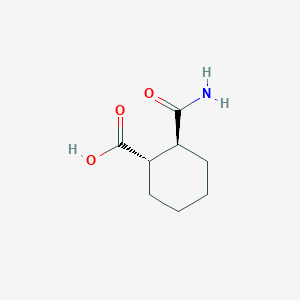

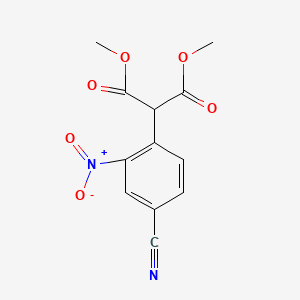
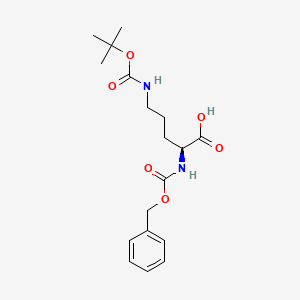
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)
